molecular formula C21H24N2O4S B2654824 1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea CAS No. 1798459-12-7

1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea

Cat. No.: B2654824
CAS No.: 1798459-12-7
M. Wt: 400.49
InChI Key: DJGIMNYYWBSAKE-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a unique combination of functional groups, including a butoxyphenyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyphenyl.

    Synthesis of the Furan-2-yl(hydroxy)methyl Intermediate: This step involves the reaction of furfural with a thiophene derivative under acidic conditions to form the furan-2-yl(hydroxy)methyl intermediate.

    Coupling Reaction: The final step involves the coupling of the 4-butoxyphenyl intermediate with the furan-2-yl(hydroxy)methyl intermediate in the presence of a coupling agent such as carbodiimide to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Alcohols or amines derived from the reduction of the urea group.

    Substitution: Substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may interact with aromatic residues in the binding site, while the urea group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea: Similar structure but with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is unique due to the presence of the butoxy group, which can influence its lipophilicity and binding affinity to molecular targets. This can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-2-3-12-26-16-8-6-15(7-9-16)23-21(25)22-14-17-10-11-19(28-17)20(24)18-5-4-13-27-18/h4-11,13,20,24H,2-3,12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGIMNYYWBSAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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